N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of cyclopentanecarboxamide, featuring an amino group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-2-methoxybenzoic acid and cyclopentanecarboxylic acid.
Amide Formation: The carboxylic acid group of cyclopentanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 5-amino-2-methoxybenzoic acid to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of inflammatory responses and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide: Similar structure but with a methyl group instead of a methoxy group.
N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-(5-Amino-2-hydroxyphenyl)cyclopentanecarboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(5-Amino-2-methoxyphenyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-6-10(14)8-11(12)15-13(16)9-4-2-3-5-9/h6-9H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIBHBLFHMRKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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